molecular formula C10H10BClN2O4 B597719 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257642-71-9

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B597719
M. Wt: 268.46
InChI Key: PVUDAIRKNDZTBL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as CPD, is a boron-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPD has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

Crystal Structure and Bond Lengths The compound 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is structurally related to derivatives that exhibit unique chemical and crystal properties. For example, 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane has been studied for its crystal structure, indicating that a methyl group attached to the N atom introduces a longer N→B bond length compared to simple dioxazaborocane rings. The presence of more N atoms around the B atom in this compound does not significantly alter any structural parameter in the dioxazaborocane ring. However, there's a small asymmetry in the bond angles of the pyridine C atom next to the B atom (Sopková-de Oliveira Santos et al., 2004).

Flammability and Polymer Chemistry In the field of material science, the compound's boronated derivatives, specifically 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, have been used to reduce the flammability of polystyrene. This has been achieved through the chemical modification that involves incorporating flame retardants into the polymer backbone. These modifications have shown to significantly alter the thermal behavior and flammability of the resulting polymers (Wiącek et al., 2015).

Insecticidal Applications Some derivatives containing the 6-Chloropyridin-3-yl moiety have been synthesized and studied for their biological activities, particularly as insecticides and fungicides. For instance, compounds with a core structure of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines showed moderate to weak fungicidal and insecticidal activities after being synthesized through a multi-step sequence (Chen & Shi, 2008).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDAIRKNDZTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746281
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257642-71-9
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-71-9
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